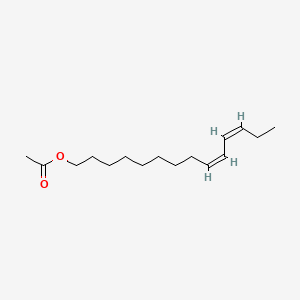
(Z,Z)-Tetradeca-9,11-dienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-Tetradeca-9,11-dienyl acetate is a chemical compound with the molecular formula C16H28O2. It is an acetate ester derived from tetradeca-9,11-dien-1-ol. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it serves as a mating attractant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Tetradeca-9,11-dienyl acetate typically involves the use of a stereoselective Wittig reaction. The process begins with the preparation of the corresponding aldehyde, which is then reacted with an alkyl-phosphonium salt to form the desired diene. The final step involves acetylation to produce the acetate ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-Tetradeca-9,11-dienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene to the corresponding epoxide or diol.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated acetates.
Substitution: Various substituted acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-Tetradeca-9,11-dienyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: Serves as a pheromone in behavioral studies of insects, particularly moths.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of pheromone-based pest management systems.
Wirkmechanismus
The mechanism of action of (Z,Z)-Tetradeca-9,11-dienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to mating behavior. The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways, ultimately resulting in the attraction of male moths to females .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z,E)-3,5-Tetradecadienyl acetate
- (E,E)-3,5-Tetradecadienyl acetate
- (Z,E)-4,8-Tetradecadienyl acetate
- (Z,Z)-7,11-Tetradecadienyl acetate
- (Z,E)-9,11-Tetradecadienyl acetate
- (Z,Z)-9,12-Tetradecadienyl acetate
Uniqueness
(Z,Z)-Tetradeca-9,11-dienyl acetate is unique due to its specific double bond configuration, which imparts distinct olfactory properties. This configuration makes it highly effective as a pheromone, distinguishing it from other tetradecadienyl acetates that may have different double bond positions or configurations .
Eigenschaften
CAS-Nummer |
54664-97-0 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(9Z,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6- |
InChI-Schlüssel |
RFEQLTBBKNKGGJ-RZSVFLSASA-N |
Isomerische SMILES |
CC/C=C\C=C/CCCCCCCCOC(=O)C |
Kanonische SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


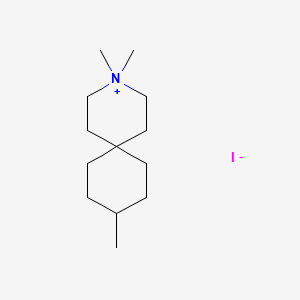
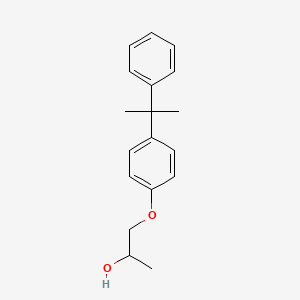
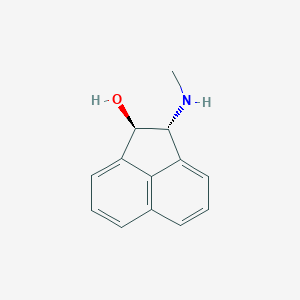

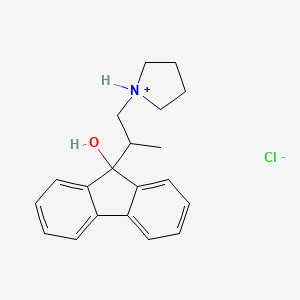
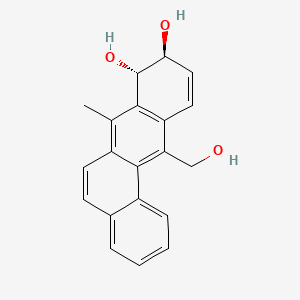
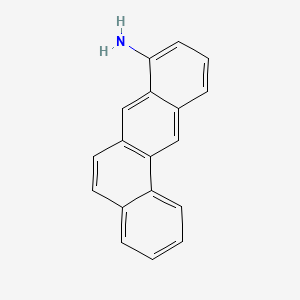
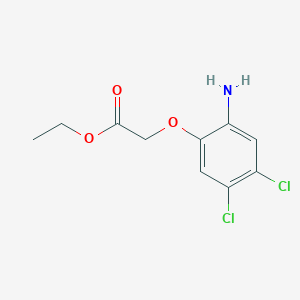
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
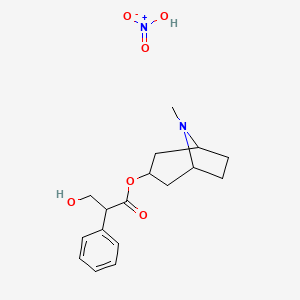
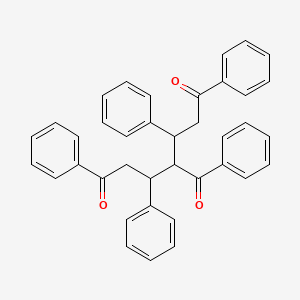

![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
